Methyl 2-cycloheptylacetate
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Overview
Description
Preparation Methods
Methyl 2-cycloheptylacetate can be synthesized through the esterification of 2-cycloheptylacetic acid with methanol in the presence of sulfuric acid as a catalyst . The reaction is typically carried out at 70°C for 16 hours. After the reaction, the mixture is cooled, and the product is extracted with ethyl acetate, washed with brine, and concentrated to obtain this compound with a yield of 92.9% .
Chemical Reactions Analysis
Methyl 2-cycloheptylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-cycloheptylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The exact mechanism of action of methyl 2-cycloheptylacetate is not fully elucidated. it is believed to act as an agonist at GABA receptors, similar to gabapentin, which is used to treat epilepsy and neuropathic pain . This suggests that it may modulate neurotransmitter activity in the brain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2-cycloheptylacetate can be compared with other similar compounds, such as:
Methyl cyclohexylacetate: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Ethyl 2-cycloheptylacetate: Similar but with an ethyl ester group instead of a methyl ester group.
Cycloheptyl acetate: Lacks the additional methylene group present in this compound.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-cycloheptylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYCWOIEBDRRNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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